molecular formula C12H11NO2 B180591 (E)-Methyl 3-(1H-indol-3-yl)acrylate CAS No. 19626-92-7

(E)-Methyl 3-(1H-indol-3-yl)acrylate

Cat. No.: B180591
CAS No.: 19626-92-7
M. Wt: 201.22 g/mol
InChI Key: JKVXFZPEUCTHQO-VOTSOKGWSA-N
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Description

(E)-Methyl 3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Biochemical Analysis

Biochemical Properties

Indole-3-acrylic acid methyl ester interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is a product of indole-3-acetic acid metabolism in Pseudomonas amygdali, a type of bacteria . This suggests that it may interact with the enzymes involved in this metabolic pathway.

Cellular Effects

The effects of Indole-3-acrylic acid methyl ester on cells and cellular processes are diverse. For example, it has been shown to have more potency than IAA in the inhibition of hypocotyl elongation in Arabidopsis, a model plant organism . This suggests that it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Indole-3-acrylic acid methyl ester is complex and involves interactions with various biomolecules. For instance, it has been suggested that this compound can bypass AUX1, a protein involved in the polar transport system in plants . This indicates that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole-3-acrylic acid methyl ester is likely involved in several metabolic pathways. For instance, it is a product of indole-3-acetic acid metabolism, suggesting that it interacts with the enzymes and cofactors involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate typically involves the reaction of indole with methyl acrylate under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of a palladium catalyst to facilitate the formation of the indole ring . Another method involves the use of a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

(E)-Methyl 3-(1H-indol-3-yl)acrylate has numerous scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-Methyl 3-(1H-indol-3-yl)acrylate include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific structural configuration and the presence of the methyl acrylate group, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

methyl (E)-3-(1H-indol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVXFZPEUCTHQO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347498
Record name Methyl (2E)-3-(1H-indol-3-yl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19626-92-7
Record name Methyl (2E)-3-(1H-indol-3-yl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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